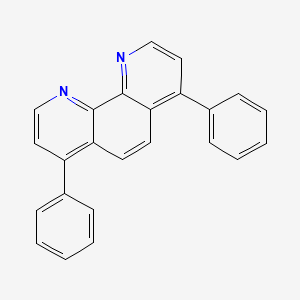

Bathophenanthroline

Description

4,7-Diphenyl-1,10-phenanthroline has been reported in Arabidopsis thaliana with data available.

Properties

IUPAC Name |

4,7-diphenyl-1,10-phenanthroline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16N2/c1-3-7-17(8-4-1)19-13-15-25-23-21(19)11-12-22-20(14-16-26-24(22)23)18-9-5-2-6-10-18/h1-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHDHJYNTEFLIHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C3C=CC4=C(C=CN=C4C3=NC=C2)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

68399-83-7 (sulfate[1:1]) | |

| Record name | Bathophenanthroline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001662017 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7061857 | |

| Record name | 4,7-Diphenyl-1,10-phenanthroline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Off-white powder; [Alfa Aesar MSDS] | |

| Record name | Bathophenanthroline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12056 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1662-01-7, 68309-97-7 | |

| Record name | 4,7-Diphenyl-1,10-phenanthroline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1662-01-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bathophenanthroline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001662017 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,7-Diphenyl-1,10-phenanthroline, nickel complex, tetrafluoroborate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068309977 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1662-01-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=637659 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,10-Phenanthroline, 4,7-diphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4,7-Diphenyl-1,10-phenanthroline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,7-diphenyl-1,10-phenanthroline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.244 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tris(4,7-diphenyl-1,10-phenanthroline-N1,N10)nickel(2+) bis[tetrafluoroborate(1-)] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.330 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BATHOPHENANTHROLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4A2B091F0G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Bathophenanthroline

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bathophenanthroline (4,7-diphenyl-1,10-phenanthroline), a heterocyclic organic compound, is a critical ligand in coordination chemistry and possesses significant potential in various scientific fields, including drug development. Its rigid, planar structure and strong metal-chelating properties, particularly with iron(II), form the basis of its utility. This technical guide provides a comprehensive overview of the synthesis of bathophenanthroline via the Skraup reaction and details the key analytical techniques employed for its characterization. This document is intended to serve as a practical resource for researchers and professionals engaged in chemical synthesis and drug discovery.

Synthesis of Bathophenanthroline

The synthesis of bathophenanthroline can be effectively achieved through the Skraup reaction, a classic method for synthesizing quinolines and their derivatives. In this multi-step process, an aniline derivative is heated with sulfuric acid, glycerol, and an oxidizing agent. For bathophenanthroline, a common pathway involves the reaction of 4-phenyl-8-aminoquinoline with 3-chloropropiophenone.

Experimental Protocol: Skraup Reaction

This protocol is adapted from a reported synthesis of 4,7-diphenyl-1,10-phenanthroline.[1]

Materials:

-

4-phenyl-8-nitroquinoline

-

Reducing agent (e.g., tin(II) chloride or catalytic hydrogenation setup)

-

3-chloropropiophenone

-

Iodine (I₂)

-

Potassium iodide (KI)

-

Acetic acid

-

Hydrochloric acid

-

Appropriate solvents for reaction and purification (e.g., ethanol, water)

-

Standard laboratory glassware and heating apparatus

Procedure:

Step 1: Reduction of 4-phenyl-8-nitroquinoline to 4-phenyl-8-aminoquinoline

-

The starting material, 4-phenyl-8-nitroquinoline, is reduced to its corresponding amine, 4-phenyl-8-aminoquinoline. This can be achieved using various standard reduction methods, such as reaction with tin(II) chloride in the presence of concentrated hydrochloric acid or through catalytic hydrogenation.

-

Upon completion of the reaction, the product, 4-phenyl-8-aminoquinoline, is isolated and purified using standard procedures like extraction and recrystallization.

Step 2: Skraup Reaction to form 4,7-diphenyl-1,10-phenanthroline

-

In a reaction vessel, a mixture of 4-phenyl-8-aminoquinoline and 3-chloropropiophenone is prepared. The optimal molar ratio of 3-chloropropiophenone to 4-phenyl-8-aminoquinoline is reported to be 1.5:1.[1]

-

Acetic acid and hydrochloric acid are added to the mixture to serve as the acidic medium.

-

An oxidizing agent, in this case, a solution of iodine and potassium iodide (I₂/KI), is introduced to the reaction. An 8% I₂/KI solution has been found to be effective.[1]

-

The reaction mixture is heated to 120°C and maintained at this temperature for approximately 2.5 hours with continuous stirring.[1]

-

After the reaction is complete, the mixture is cooled, and the crude product is precipitated.

-

The solid product is collected by filtration and purified, typically by recrystallization from a suitable solvent like ethanol, to yield pure 4,7-diphenyl-1,10-phenanthroline.

A reported yield for this synthesis is up to 82%.[1]

Characterization Techniques

Thorough characterization is essential to confirm the identity and purity of the synthesized bathophenanthroline. The following analytical techniques are commonly employed.

Spectroscopic Characterization

2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of bathophenanthroline by providing information about the chemical environment of its hydrogen (¹H) and carbon (¹³C) atoms.

Table 1: NMR Spectroscopic Data for Bathophenanthroline

| Technique | Chemical Shift (δ) ppm | Assignment |

| ¹H NMR | 9.14 (s, 2H) | H-2, H-9 |

| 8.67 (s, 2H) | H-5, H-6 | |

| 7.51-7.61 (m, 10H) | Phenyl protons | |

| ¹³C NMR | 151.1 | C-2, C-9 |

| 145.2 | C-1a, C-10a | |

| 138.4 | C-4, C-7 | |

| 137.6 | C-4a, C-6a | |

| 129.0, 128.8, 127.0 | Phenyl carbons | |

| 122.1 | C-5, C-6 |

2.1.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 2: FT-IR Spectroscopic Data for Bathophenanthroline

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 3052 | Aromatic C-H stretch |

| 1604, 1540 | C=C and C=N stretching vibrations of the phenanthroline moiety |

| 1470, 1415 | Aromatic ring skeletal vibrations |

| 816, 761, 698 | C-H out-of-plane bending |

2.1.3. UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Bathophenanthroline exhibits characteristic absorption bands in the ultraviolet region.

Table 3: UV-Vis Spectroscopic Data for Bathophenanthroline

| Solvent | λmax (nm) |

| Tetrahydrofuran (THF) | 272 |

2.1.4. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For bathophenanthroline, the molecular ion peak corresponding to its molecular weight is expected.

Table 4: Mass Spectrometry Data for Bathophenanthroline

| Technique | m/z | Assignment |

| Electron Ionization (EI) | 332.13 | Molecular Ion [M]⁺ |

Physical and Chemical Properties

Table 5: Physical and Chemical Properties of Bathophenanthroline

| Property | Value | Reference |

| Molecular Formula | C₂₄H₁₆N₂ | [2] |

| Molecular Weight | 332.40 g/mol | [2][3] |

| Appearance | White to yellowish crystalline powder | |

| Melting Point | 218-220 °C | [3][4] |

| Solubility | Soluble in organic solvents like THF, chloroform, and dichloromethane. Insoluble in neutral or alkaline aqueous solutions. | [3] |

Diagrams and Workflows

Experimental Workflow for Synthesis and Characterization

Caption: Experimental workflow for the synthesis and characterization of bathophenanthroline.

Mechanism of Action: Iron Chelation and Inhibition of DNA Synthesis

Bathophenanthroline's biological activity is often attributed to its ability to chelate metal ions, particularly iron. By sequestering iron, it can inhibit the function of iron-dependent enzymes that are crucial for cellular processes like DNA synthesis.

References

The Coordination Chemistry of Bathophenanthroline with Transition Metals: A Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the synthesis, structural characteristics, and therapeutic potential of bathophenanthroline-transition metal complexes.

Introduction

Bathophenanthroline (4,7-diphenyl-1,10-phenanthroline) is a bidentate N-donor heterocyclic ligand that has garnered significant attention in coordination chemistry. Its rigid, planar structure and extensive π-system make it an excellent chelating agent for a wide array of transition metals. The resulting complexes exhibit unique photophysical, electrochemical, and, most notably, biological properties. This technical guide provides a comprehensive overview of the coordination chemistry of bathophenanthroline with transition metals, with a particular focus on its applications in medicinal chemistry and drug development. For researchers, scientists, and professionals in drug development, understanding the intricate relationship between the structure of these complexes and their biological activity is paramount for the rational design of novel therapeutic agents.

Coordination Chemistry and Structural Aspects

Bathophenanthroline typically coordinates to transition metal ions through its two nitrogen atoms, forming stable five-membered chelate rings. The steric bulk of the two phenyl groups at the 4 and 7 positions significantly influences the coordination geometry and the resulting properties of the metal complexes.

General Synthetic Routes

The synthesis of bathophenanthroline-transition metal complexes is generally achieved through straightforward reaction pathways.

Typical Synthesis of a Tris(bathophenanthroline)metal(II) Complex: A common method involves the reaction of a transition metal salt with a stoichiometric amount of bathophenanthroline in a suitable solvent.

-

Materials: Transition metal salt (e.g., FeCl₂, Cu(NO₃)₂, NiCl₂), Bathophenanthroline, Ethanol or Methanol.

-

Procedure:

-

Dissolve the transition metal salt in a minimal amount of the chosen solvent.

-

In a separate flask, dissolve three molar equivalents of bathophenanthroline in the same solvent, possibly with gentle heating.

-

Slowly add the metal salt solution to the ligand solution with constant stirring.

-

The resulting colored precipitate of the complex is then collected by filtration, washed with the solvent, and dried in vacuo.

-

Synthesis of Mixed-Ligand Complexes: Mixed-ligand complexes, incorporating bathophenanthroline and another ligand, are also of significant interest. For instance, copper(II) complexes with bathophenanthroline and a dipeptide have been synthesized and characterized for their potential as anticancer agents.[1]

Quantitative Data Summary

The following tables summarize key quantitative data for representative bathophenanthroline-transition metal complexes, providing a basis for comparison and further research.

Table 1: Crystallographic Data for Selected Bathophenanthroline-Copper Complexes

| Complex Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |

| --INVALID-LINK-- (dpp = 2,9-diphenyl-1,10-phenanthroline) | Monoclinic | P2₁/c | 11.081(4) | 25.491(8) | 14.263(5) | 92.84(3) | [2] |

| --INVALID-LINK--₂ | Triclinic | P-1 | 7.809(3) | 13.027(6) | 20.344(10) | 89.16(4) | [2] |

| [CuL(bathoph)H₂O]NO₃·2.5H₂O (L = 1-methyl-l-tryptophan) | Monoclinic | I2/a | 14.4098(3) | 8.53751(18) | 28.2961(6) | 93.061(2) | [3] |

Table 2: Stability Constants of Phenanthroline-Derivative Complexes

| Metal Ion | Ligand | logK₁ | logK₂ | logK₃ | Conditions | Ref. |

| Fe(II) | 1,10-phenanthroline | 5.9 | 5.2 | 10.2 | 25 °C, 0.1 M KCl | [4] |

| Fe(II) | 1,10-phenanthroline | - | - | 21.3 | Thermal Lens Spectrometry | [5] |

| Co(II) | 2,2'-bipyridine | - | - | - | K = 2.88 x 10³ (overall) at 30°C | [6] |

| Ni(II) | 2,2'-bipyridine | - | - | - | K = 3.30 x 10³ (overall) at 30°C | [6] |

| Cu(II) | 2,2'-bipyridine | - | - | - | K = 3.51 x 10³ (overall) at 30°C | [6] |

Table 3: UV-Vis Spectroscopic Data for Bathophenanthroline and its Complexes

| Compound | Solvent | λ_max (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Ref. |

| Bathophenanthroline | - | ~260-270, ~290-310 | - | [7] |

| [Fe(sec-butylphen)H][FeCl₄] | CH₃CN | 225, 270, 317, 364 | 46278, 29480, 10306, 8168 | [7] |

| Fe(III)-1,10-phenanthroline | - | 315.50 | - | [8] |

| Ni(II)-1,10-phenanthroline | - | 325.00 | - | [8] |

| Zn(II)-1,10-phenanthroline | - | 315.00 | - | [8] |

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for advancing research in this field.

Protocol 1: Synthesis of [Fe(phen)₃][FeCl₄]₂ (a representative protocol)

This protocol is adapted from a published procedure for the synthesis of an iron(III)-phenanthroline complex.[7]

-

Reagents: Anhydrous Iron(III) chloride (FeCl₃), 1,10-phenanthroline (phen), 10 M Hydrochloric acid (HCl), Ethanol.

-

Procedure:

-

Prepare a solution of FeCl₃ (e.g., 0.130 g, 0.802 mmol) in 10 mL of 10 M aqueous HCl in a 150 mL reaction flask.

-

Dissolve 1,10-phenanthroline (e.g., 0.145 g, 0.802 mmol) in 10 mL of 10 M HCl.

-

Add the phenanthroline solution dropwise to the FeCl₃ solution with continuous stirring. An orange color should be observed.

-

Stir the solution overnight at room temperature, during which an orange precipitate will form.

-

Collect the solid product by filtration.

-

Recrystallize the product from ethanol to obtain purified crystals.

-

Characterize the final product using techniques such as IR spectroscopy, UV-Vis spectroscopy, and mass spectrometry.

-

Protocol 2: Determination of Stability Constants by Spectrophotometric Titration

This method is commonly used to determine the stoichiometry and stability constants of metal-ligand complexes.

-

Instrumentation: UV-Vis Spectrophotometer.

-

Procedure (Job's Method of Continuous Variation):

-

Prepare equimolar stock solutions of the metal ion and bathophenanthroline.

-

Prepare a series of solutions where the mole fraction of the metal ion varies from 0 to 1, while keeping the total molar concentration of metal and ligand constant.

-

Measure the absorbance of each solution at the wavelength of maximum absorbance (λ_max) of the complex.

-

Plot the absorbance versus the mole fraction of the metal ion.

-

The stoichiometry of the complex is determined from the mole fraction at which the maximum absorbance is observed.

-

The stability constant (K) can be calculated from the absorbance data.

-

Signaling Pathways and Biological Activity

Transition metal complexes of bathophenanthroline have shown significant promise as therapeutic agents, particularly in oncology. Their mechanism of action often involves the induction of apoptosis in cancer cells through various signaling pathways. Copper complexes, in particular, have been extensively studied.

Apoptosis Induction by Copper-Phenanthroline Complexes

Copper-phenanthroline complexes can induce apoptosis in cancer cells through a multi-faceted mechanism involving mitotic arrest, mitochondrial dysfunction, and endoplasmic reticulum (ER) stress.[3] The following diagram illustrates a plausible signaling pathway.

Caption: Apoptosis signaling pathway initiated by a copper-bathophenanthroline complex.

Experimental Workflow for Anticancer Drug Screening

A systematic workflow is essential for the evaluation of the anticancer potential of newly synthesized bathophenanthroline-metal complexes.

Caption: A general workflow for the anticancer screening of metal complexes.

Conclusion

The coordination chemistry of bathophenanthroline with transition metals presents a rich and expanding field of research. The unique structural and electronic properties of these complexes have led to their exploration in various applications, most notably in the development of novel anticancer agents. The ability of these compounds to induce apoptosis through multiple signaling pathways highlights their potential to overcome some of the limitations of current chemotherapeutic drugs. This guide provides a foundational understanding of the synthesis, characterization, and biological evaluation of bathophenanthroline-transition metal complexes, serving as a valuable resource for researchers dedicated to advancing the frontiers of medicinal inorganic chemistry. Future work should focus on elucidating structure-activity relationships, exploring a wider range of transition metals, and developing targeted delivery systems to enhance the therapeutic efficacy and minimize the side effects of these promising compounds.

References

- 1. Salicylate •Phenanthroline copper (II) complex induces apoptosis in triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ias.ac.in [ias.ac.in]

- 3. Probing the cell death signaling pathway of HepG2 cell line induced by copper-1,10-phenanthroline complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jchemlett.com [jchemlett.com]

- 5. Synthesis and characterization of [Fe(μ-Cl)2(phen)] n and [Fe(H2O)3(phen)SO4] | Semantic Scholar [semanticscholar.org]

- 6. scispace.com [scispace.com]

- 7. Synthesis, characterization, and stability of iron (III) complex ions possessing phenanthroline-based ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

A Technical Guide to the Photophysical and Electrochemical Properties of Bathophenanthroline

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bathophenanthroline (BPhen), a derivative of 1,10-phenanthroline, is a heterocyclic organic compound with significant applications in diverse scientific fields. Its rigid, planar structure and electron-deficient nitrogen atoms endow it with unique photophysical and electrochemical characteristics. This technical guide provides an in-depth overview of these properties, complete with experimental protocols and data presented for clarity and comparison. This document is intended to serve as a comprehensive resource for researchers and professionals working with bathophenanthroline in areas such as organic electronics, sensor development, and coordination chemistry.

Photophysical Properties

The photophysical properties of bathophenanthroline are fundamental to its application in light-emitting devices and as a fluorescent sensor. These properties are primarily governed by the electronic transitions within its aromatic system.

Absorption and Emission Spectra

Bathophenanthroline exhibits characteristic absorption and emission spectra. In a 50% ethanol solution, it displays two primary absorption peaks at 224 nm and 272 nm. These absorptions are attributed to π→π* transitions within the phenyl and phenanthroline moieties, respectively.[1] Upon excitation at 272 nm, bathophenanthroline emits a broad fluorescence peak with a maximum at approximately 385 nm.[1]

Tabulated Photophysical Data

| Property | Value | Conditions | Reference |

| Absorption Maxima (λabs) | 224 nm, 272 nm | 50% Ethanol | [1] |

| Emission Maximum (λem) | 385 nm | 50% Ethanol, λex = 272 nm | [1] |

| Fluorescence Quantum Yield (ΦF) | Data for unsubstituted bathophenanthroline is not readily available in the reviewed literature. However, derivatives of 1,10-phenanthroline can exhibit quantum yields up to 0.73. | Dependant on solvent and substitution. | [2] |

| Excited State Lifetime (τ) | Data for unsubstituted bathophenanthroline is not readily available in the reviewed literature. Copper(I)-phenanthroline complexes can have lifetimes up to 155 ns. | Dependant on the specific complex. | [3] |

Electrochemical Properties

The electrochemical behavior of bathophenanthroline is crucial for its role in organic electronic devices, particularly as a hole-blocking and electron-transporting material.

Redox Behavior

Tabulated Electrochemical Data

| Property | Value | Conditions/Notes | Reference |

| Electron Mobility (μ) | ~5 × 10-4 cm2 V-1 s-1 | As a thin film. This is significantly higher than Alq3. | [4] |

| Ionization Potential (IP) / HOMO Level | High ionization potential is a known characteristic, contributing to its hole-blocking properties.[4] Theoretical calculations on 1,10-phenanthroline can provide estimates. | Experimental values for bathophenanthroline are not widely reported. | |

| Electron Affinity (EA) / LUMO Level | The electron-deficient nature of the phenanthroline core suggests a low-lying LUMO, facilitating electron injection and transport. | Experimental values for bathophenanthroline are not widely reported. |

Experimental Protocols

The following sections detail generalized experimental methodologies for characterizing the photophysical and electrochemical properties of bathophenanthroline.

Measurement of Fluorescence Quantum Yield (Comparative Method)

The fluorescence quantum yield (ΦF) is determined relative to a well-characterized standard.

Workflow for Relative Quantum Yield Measurement

Caption: Workflow for determining relative fluorescence quantum yield.

Methodology:

-

Solution Preparation: Prepare a series of five to six dilutions of both the bathophenanthroline sample and a known fluorescence standard (e.g., quinine sulfate in 0.1 M H₂SO₄) in a spectroscopic grade solvent. The concentrations should be adjusted to yield absorbance values between 0.01 and 0.1 at the excitation wavelength to minimize inner filter effects.

-

Absorbance Measurement: Record the UV-Vis absorption spectra of all solutions using a spectrophotometer.

-

Fluorescence Measurement: Record the fluorescence emission spectra of all solutions using a spectrofluorometer. The excitation wavelength should be the same for both the sample and the standard.

-

Data Analysis:

-

Integrate the area under the emission spectra for each solution.

-

Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard.

-

The quantum yield of the sample (ΦF,sample) is calculated using the following equation: ΦF,sample = ΦF,std * (msample / mstd) * (ηsample2 / ηstd2) where ΦF,std is the quantum yield of the standard, m is the gradient of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.

-

Cyclic Voltammetry for Redox Characterization

Cyclic voltammetry (CV) is a powerful technique to investigate the redox properties of a compound.

Workflow for Cyclic Voltammetry

Caption: Workflow for cyclic voltammetry measurements.

Methodology:

-

Solution Preparation: Prepare a solution of bathophenanthroline (typically 1-5 mM) in a suitable aprotic solvent (e.g., acetonitrile or dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).

-

Electrochemical Cell Setup: Assemble a three-electrode electrochemical cell. A glassy carbon electrode is commonly used as the working electrode, a platinum wire as the counter electrode, and a silver/silver chloride (Ag/AgCl) or saturated calomel electrode (SCE) as the reference electrode.

-

Degassing: Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements.

-

Measurement:

-

Connect the electrodes to a potentiostat.

-

Set the potential window to scan over a range where the redox events of bathophenanthroline are expected.

-

Perform the cyclic voltammetry scan at a specific scan rate (e.g., 100 mV/s). It is advisable to run scans at multiple rates to investigate the reversibility of the redox processes.

-

-

Data Analysis:

-

From the resulting voltammogram, determine the anodic (Epa) and cathodic (Epc) peak potentials.

-

The half-wave potential (E1/2), which is an approximation of the formal redox potential, can be calculated as (Epa + Epc) / 2.

-

The HOMO and LUMO energy levels can be estimated from the onset of the oxidation and reduction potentials, respectively, often referenced against an internal standard like ferrocene/ferrocenium (Fc/Fc⁺).

-

Conclusion

Bathophenanthroline possesses a rich set of photophysical and electrochemical properties that make it a versatile molecule in various scientific and technological applications. Its strong UV absorption, blue fluorescence, and excellent electron-transporting capabilities are key to its utility. While a complete experimental dataset for the parent molecule is not fully available in the public domain, the provided information on its core properties and those of its derivatives, along with standardized experimental protocols, offers a solid foundation for researchers. Further investigation into the precise photophysical constants of unsubstituted bathophenanthroline would be a valuable contribution to the field. This guide serves as a starting point for professionals aiming to harness the potential of this important compound in their research and development endeavors.

References

- 1. The origin of the solvent dependence of fluorescence quantum yields in dipolar merocyanine dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. X-ray structures, photophysical characterization, and computational analysis of geometrically constrained copper(I)--phenanthroline complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. hpc.hku.hk [hpc.hku.hk]

An In-depth Technical Guide to Bathophenanthroline Derivatives and Their Structural Modifications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bathophenanthroline (4,7-diphenyl-1,10-phenanthroline), a heterocyclic organic compound, and its derivatives have garnered significant attention in various scientific fields. Their unique structure, characterized by a rigid, planar phenanthroline core with phenyl substituents, imparts favorable properties for applications in coordination chemistry, catalysis, and particularly, in the development of novel therapeutic agents. This whitepaper provides a comprehensive technical overview of bathophenanthroline derivatives, focusing on their structural modifications, synthesis methodologies, and their promising role as anticancer agents. Detailed experimental protocols for key synthetic and analytical techniques are provided, along with a curated collection of quantitative data to facilitate comparative analysis. Furthermore, this guide utilizes graphical representations of experimental workflows and biological pathways to provide a clear and concise understanding of the underlying principles.

Core Structure and Properties of Bathophenanthroline

Bathophenanthroline is a white to yellowish solid with a molecular formula of C₂₄H₁₆N₂ and a molecular weight of 332.40 g/mol .[1][2] It is soluble in many organic solvents but insoluble in water. The defining feature of bathophenanthroline is the 1,10-phenanthroline scaffold, a trivalent chelating ligand, which readily forms stable complexes with a variety of metal ions. The phenyl groups at the 4 and 7 positions enhance the steric bulk and modulate the electronic properties of the phenanthroline core, influencing the stability and reactivity of its metal complexes.

Structural Modifications of the Bathophenanthroline Core

The versatility of bathophenanthroline lies in the ability to introduce a wide array of functional groups onto its core structure. These modifications are crucial for fine-tuning the physicochemical and biological properties of the resulting derivatives. Key synthetic strategies for structural modification include:

Friedländer Annulation

The Friedländer synthesis is a classical and versatile method for the synthesis of quinolines and, by extension, phenanthrolines.[3][4][5][6] It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. For the synthesis of substituted bathophenanthroline derivatives, this reaction can be adapted by using appropriately substituted precursors. The reaction is typically catalyzed by acids or bases and can be performed under various conditions, including microwave irradiation to enhance reaction rates and yields.

Sulfonation

Sulfonation of the phenyl rings of bathophenanthroline introduces sulfonic acid groups (-SO₃H), which significantly increases the water solubility of the derivatives. This is a critical modification for biological applications, where aqueous solubility is often a prerequisite. The sulfonation is typically achieved by treating bathophenanthroline with fuming sulfuric acid.[7][8]

Suzuki Coupling

For the introduction of a wide variety of substituents, including aryl, heteroaryl, and alkyl groups, the Suzuki cross-coupling reaction is a powerful tool.[8] This palladium-catalyzed reaction involves the coupling of an organoboron compound (e.g., a boronic acid or ester) with a halide or triflate. To utilize this method, halogenated bathophenanthroline precursors are required, which can be synthesized through various routes.

Data Presentation: Anticancer Activity of Bathophenanthroline Derivatives

The anticancer potential of bathophenanthroline derivatives, particularly their metal complexes, has been extensively investigated. The cytotoxic activity is often quantified by the half-maximal inhibitory concentration (IC₅₀), which is the concentration of a compound required to inhibit the growth of 50% of a cell population. The following tables summarize the IC₅₀ values of various bathophenanthroline-metal complexes against a range of human cancer cell lines.

Table 1: Cytotoxicity (IC₅₀, µM) of Copper(II)-Dipeptide-Bathophenanthroline Complexes [9]

| Complex | MCF-7 (Breast) | MDA-MB-231 (Breast) | A549 (Lung) |

| [Cu(Gly-Val)(batho)] | 0.8 ± 0.1 | 0.9 ± 0.1 | 1.1 ± 0.1 |

| [Cu(Gly-Phe)(batho)] | 0.7 ± 0.1 | 0.8 ± 0.1 | 0.9 ± 0.1 |

| [Cu(Ala-Gly)(batho)] | 0.9 ± 0.1 | 1.0 ± 0.1 | 1.2 ± 0.1 |

| [Cu(Ala-Ala)(batho)] | 0.8 ± 0.1 | 0.9 ± 0.1 | 1.0 ± 0.1 |

| [Cu(Ala-Phe)(batho)] | 0.6 ± 0.1 | 0.7 ± 0.1 | 0.8 ± 0.1 |

| [Cu(Phe-Ala)(batho)] | 0.5 ± 0.1 | 0.6 ± 0.1 | 0.7 ± 0.1 |

| [Cu(Phe-Val)(batho)] | 0.4 ± 0.1 | 0.5 ± 0.1 | 0.6 ± 0.1 |

| [Cu(Phe-Phe)(batho)] | 0.3 ± 0.1 | 0.4 ± 0.1 | 0.5 ± 0.1 |

| Cisplatin | 8.0 ± 1.0 | 10.0 ± 1.0 | 5.0 ± 0.5 |

Table 2: Cytotoxicity (IC₅₀, µM) of Platinum(II)-Phenanthroline Analogue Complexes [10][11][12]

| Complex | A2780 (Ovarian) | H460 (Lung) | MIA PaCa-2 (Pancreatic) |

| [Pt(1,4-dach)(phen)]²⁺ | > 50 | > 50 | > 50 |

| [Pt(1,4-dach)(5,6-Me₂phen)]²⁺ | > 50 | > 50 | > 50 |

| [Pt(1S,2S-dach)(5,6-Me₂phen)]²⁺ | 0.15 ± 0.02 | 0.25 ± 0.03 | 0.30 ± 0.04 |

| Cisplatin | 1.2 ± 0.2 | 2.5 ± 0.4 | 3.1 ± 0.5 |

Experimental Protocols

Synthesis of Sulfonated Bathophenanthroline[7]

-

Glassware Preparation: Clean all glassware by rinsing with 20% fuming sulfuric acid containing a small amount of bathophenanthroline, followed by two rinses with 20% fuming sulfuric acid, and then deionized water.

-

Reaction Setup: In a 1-liter round-bottom flask equipped with a still head and a dropping funnel, add 150 ml of 20% fuming sulfuric acid.

-

Addition of Bathophenanthroline: Add 15 g of bathophenanthroline to the flask and heat the mixture on a steam bath with occasional shaking.

-

Reaction: After 15 minutes, the solid should dissolve, and the solution will turn deep brown. Continue heating for two hours.

-

Neutralization: Cool the solution in an ice bath and slowly add concentrated ammonium hydroxide until the solution is basic (pH > 7).

-

Isolation of Ammonium Salt: Heat the alkaline mixture on a steam bath to remove excess ammonia. Distill the water away under vacuum. Extract the residue five times with 250-ml portions of boiling 95% ethanol.

-

Purification: Filter the combined ethanol extracts and pass the solution through a cation exchange resin (IR-120, H⁺ form).

-

Final Product: Evaporate the ethanol on a steam bath, take up the residue in 25 ml of water, and neutralize with an iron-free sodium hydroxide solution to pH 8.5. Evaporate to dryness to obtain the disodium salt of bathophenanthroline disulfonic acid.

MTT Assay for Cytotoxicity[13][14][15][16][17]

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions and incubate for 48-72 hours. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Western Blot Analysis for Apoptosis Markers[10][13][18][19][20]

-

Protein Extraction: Treat cells with the test compound for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptosis-related proteins (e.g., cleaved caspase-3, PARP, Bcl-2, Bax) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Signaling Pathways and Experimental Workflows

Caspase Activation Cascade in Apoptosis

Bathophenanthroline-metal complexes have been shown to induce apoptosis in cancer cells through the activation of the caspase cascade.[7][13][14] This process involves a series of cysteine proteases that, once activated, lead to the cleavage of cellular substrates and ultimately cell death. The following diagram illustrates the intrinsic pathway of apoptosis, which is often triggered by these complexes.

Caption: Intrinsic apoptosis pathway induced by bathophenanthroline-metal complexes.

Experimental Workflow for DNA Intercalation Study

The interaction of bathophenanthroline derivatives with DNA is a key aspect of their mechanism of action. DNA intercalation, where the planar aromatic system of the compound inserts between the base pairs of the DNA double helix, can lead to DNA damage and inhibition of replication and transcription. The following workflow outlines a common experimental approach to study DNA intercalation.

Caption: Workflow for studying DNA intercalation using fluorescence spectroscopy.

Conclusion

Bathophenanthroline derivatives represent a versatile and promising class of compounds with significant potential in medicinal chemistry, particularly in the development of novel anticancer agents. Their facile structural modification allows for the fine-tuning of their electronic and steric properties, leading to enhanced biological activity. This technical guide has provided a comprehensive overview of the synthesis, quantitative biological data, and detailed experimental protocols related to bathophenanthroline derivatives. The provided diagrams of key biological pathways and experimental workflows aim to facilitate a deeper understanding of their mechanism of action and the methodologies used for their evaluation. Further research into the structure-activity relationships and the development of more targeted and potent bathophenanthroline-based drugs is warranted and holds great promise for the future of cancer therapy.

References

- 1. Photodynamic therapy: photosensitizers and nanostructures - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 2. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Advances in polymer based Friedlander quinoline synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Copper(II) Phenanthroline-Based Complexes as Potential AntiCancer Drugs: A Walkthrough on the Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Yoneda Labs [yonedalabs.com]

- 10. benchchem.com [benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Copper (II) complex of salicylate phenanthroline induces the apoptosis of colorectal cancer cells, including oxaliplatin‑resistant cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Unveiling the Luminescence of Bathophenanthroline: A Technical Guide to its Fluorescence Quantum Yield

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fluorescence properties of bathophenanthroline (BPhen), a versatile nitrogen heterocyclic compound. While a definitive numerical value for its fluorescence quantum yield is not extensively reported in peer-reviewed literature, this document details its known spectral characteristics and provides a robust experimental protocol for the determination of this critical parameter. Furthermore, it explores the well-documented application of bathophenanthroline as a sensitive fluorescent sensor for iron (II) ions, a crucial aspect for various biological and pharmaceutical studies.

Fluorescence Characteristics of Bathophenanthroline

Bathophenanthroline is a fluorescent molecule whose emission properties are significantly influenced by its environment. Understanding these characteristics is paramount for its application in quantitative assays and as a molecular probe.

Spectral Properties: In a 50% ethanol solution, bathophenanthroline exhibits two primary absorption peaks at approximately 224 nm and 272 nm, which are attributed to π→π* transitions of the phenyl and phenanthroline groups, respectively. When excited at its 272 nm absorption maximum, it displays a broad, single emission peak with a maximum at around 385 nm.[1]

Solvent Effects: The fluorescence intensity of bathophenanthroline is highly dependent on the solvent system. For instance, the fluorescence intensity is notably higher in 50% ethanol as compared to absolute ethanol.[1] This suggests that the polarity and protic nature of the solvent play a crucial role in the photophysical behavior of the molecule.

Influence of pH: The pH of the medium has a profound effect on the fluorescence intensity of bathophenanthroline. A reasonably linear relationship between fluorescence intensity and pH has been observed in the range of 3.5 to 11.[1] This indicates that the protonation state of the nitrogen atoms in the phenanthroline ring system directly impacts its emissive properties.

Temperature Dependence: The fluorescence of bathophenanthroline is also sensitive to temperature. Studies on the quenching of its fluorescence by iron (II) have shown that the process is temperature-dependent, with increased quenching at higher temperatures. This is suggestive of a static quenching mechanism where a non-fluorescent complex is formed.[1]

Quantitative Data Summary

For ease of reference and comparison, the key quantitative parameters related to the fluorescence of bathophenanthroline are summarized in the tables below.

Table 1: Spectroscopic and Physicochemical Properties of Bathophenanthroline

| Parameter | Value | Conditions | Reference |

| Absorption Maxima (λabs) | 224 nm, 272 nm | 50% Ethanol | [1] |

| Emission Maximum (λem) | 385 nm | 50% Ethanol, λex = 272 nm | [1] |

| Optimal Concentration | < 4.5 µM | 50% Ethanol (to avoid self-quenching) | [1] |

| Fe(II) Quenching Constant | 0.0072 nM-1 | pH 6.6, 50% Ethanol | [1] |

Table 2: Recommended Fluorescence Quantum Yield Standards for Bathophenanthroline

| Standard | Quantum Yield (ΦF) | Excitation (λex) | Emission (λem) | Solvent | Reference |

| Naphthalene | 0.23 | 270 nm | ~300-370 nm | Cyclohexane | [1] |

| L-Tryptophan | 0.12 | 270 nm | ~300-400 nm | Water | [2] |

Note: The selection of an appropriate quantum yield standard is critical. Both Naphthalene and L-Tryptophan have excitation maxima very close to that of bathophenanthroline. The choice will depend on the solvent used for the experiment. While bathophenanthroline is often studied in ethanol/water mixtures, these standards are well-characterized in non-polar (cyclohexane) and aqueous environments, respectively. The difference in solvent refractive index must be accounted for in the quantum yield calculation.

Experimental Protocol: Relative Fluorescence Quantum Yield Determination

The following protocol details the comparative method for determining the fluorescence quantum yield of bathophenanthroline. This method involves comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield.

Reagents and Materials

-

Bathophenanthroline (high purity)

-

Fluorescence quantum yield standard (e.g., Naphthalene or L-Tryptophan)

-

Spectroscopic grade solvent (e.g., 50% ethanol, cyclohexane, or water as appropriate for the chosen standard)

-

Volumetric flasks and pipettes

-

Quartz cuvettes (1 cm path length)

Equipment

-

UV-Vis spectrophotometer

-

Spectrofluorometer with a monochromatic excitation source and emission detector

Solution Preparation

-

Stock Solutions: Prepare stock solutions of bathophenanthroline and the chosen standard in the selected solvent.

-

Working Solutions: Prepare a series of dilutions for both the bathophenanthroline and the standard solution. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects. A typical concentration range would be from 1 µM to 10 µM.

Measurement Procedure

-

Absorbance Measurement: Record the absorbance spectra of all working solutions using the UV-Vis spectrophotometer. Determine the absorbance at the chosen excitation wavelength (e.g., 272 nm).

-

Fluorescence Measurement:

-

Set the excitation wavelength on the spectrofluorometer to the value used for the absorbance measurements.

-

Record the fluorescence emission spectrum for each working solution of both the bathophenanthroline and the standard. Ensure that the experimental parameters (e.g., excitation and emission slit widths) are kept constant for all measurements.

-

-

Data Analysis:

-

Integrate the area under the fluorescence emission spectrum for each solution.

-

Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the bathophenanthroline and the standard. This should yield a linear relationship.

-

Determine the slope (gradient) of the linear fit for both plots.

-

Quantum Yield Calculation

The fluorescence quantum yield of bathophenanthroline (ΦF,Bphen) can be calculated using the following equation:

ΦF,Bphen = ΦF,Std * (GradBphen / GradStd) * (nBphen2 / nStd2)

Where:

-

ΦF,Std is the known quantum yield of the standard.

-

GradBphen and GradStd are the gradients of the plots of integrated fluorescence intensity versus absorbance for bathophenanthroline and the standard, respectively.

-

nBphen and nStd are the refractive indices of the solvents used for the bathophenanthroline and standard solutions, respectively.

Application in Iron (II) Sensing

A significant application of bathophenanthroline's fluorescence is its use as a highly sensitive and selective "turn-off" sensor for ferrous ions (Fe(II)).

Quenching Mechanism: The fluorescence of bathophenanthroline is effectively quenched upon the addition of Fe(II). This quenching is due to the formation of a stable, non-fluorescent 1:3 complex between bathophenanthroline and Fe(II).[1] The mechanism is believed to be static quenching, where the complex is formed in the ground state. The quenching process is temperature-dependent, with increased quenching observed at higher temperatures, which supports the formation of a more stable complex.[1]

Preparation of the Bathophenanthroline-Fe(II) Complex: The complex forms readily upon mixing solutions of bathophenanthroline and an Fe(II) salt (e.g., ferrous ammonium sulfate) in a suitable solvent system, often buffered to an appropriate pH (e.g., pH 6.6 with an acetate buffer in 50% ethanol).[1] The formation of the characteristic red-colored complex can also be observed visually.

Visualizations

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

References

Solubility Profile of Bathophenanthroline in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bathophenanthroline (4,7-diphenyl-1,10-phenanthroline) is a heterocyclic organic compound widely utilized in various scientific and industrial applications. Its utility as a bidentate ligand in coordination chemistry, a hole-blocking layer in Organic Light-Emitting Diodes (OLEDs), and a sensitive reagent for the colorimetric determination of iron underscores the importance of understanding its solubility characteristics.[1][2] The choice of solvent is critical for solution-based processing, formulation, and analytical method development. This technical guide provides a comprehensive overview of the solubility of bathophenanthroline in different organic solvents, compiling available quantitative and qualitative data. It also outlines a standard experimental protocol for solubility determination and presents a logical workflow for solvent selection based on application-specific requirements.

Quantitative Solubility Data

| Solvent System | Temperature (°C) | Solubility | Molarity (approx.) | Source / Notes |

| 95% Ethanol : Chloroform (2:1 v/v) | Not Specified | 50 mg/mL | 150 mM | [1][2] |

| Dimethyl Sulfoxide (DMSO) | Not Specified | 2.78 mg/mL | 8.36 mM | [3] Requires sonication. Purity of DMSO is critical. |

| Ethanol | Not Specified | 1.6 g/L (0.16 g/100mL) | 4.8 mM | [4] Used for the preparation of indicator paper. |

Qualitative Solubility Information

For many solvents, only qualitative descriptions of bathophenanthroline's solubility are available. This information is summarized below.

| Solvent | Solubility | Source(s) |

| Acetone | Soluble | [5] |

| Benzene | Soluble | [6] |

| Chloroform | Soluble | [6] |

| Dichloromethane | Soluble | |

| Tetrahydrofuran (THF) | Soluble | |

| Dilute Inorganic Acids | Soluble | [6][7] |

| Ethanol | Soluble / Slightly Soluble | [6] One source indicates insolubility at 100 mM.[5] |

| Ether | Slightly Soluble | [6] |

| Water | Insoluble | [1][2][8] |

| Neutral or Alkaline Aqueous Solutions | Insoluble | [7] |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a given solvent. The following is a generalized protocol that can be adapted for bathophenanthroline.

Objective: To determine the saturation solubility of bathophenanthroline in a selected organic solvent at a specific temperature.

Materials:

-

Bathophenanthroline (high purity)

-

Selected organic solvent (analytical grade)

-

Volumetric flasks

-

Analytical balance

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Vials with screw caps

-

Spectrophotometer (UV-Vis) or High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of bathophenanthroline to a vial. The excess solid is necessary to ensure that equilibrium with the solid phase is achieved.

-

Pipette a known volume of the selected organic solvent into the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium. A period of 24 to 48 hours is typically recommended. The presence of undissolved solid should be visible at the end of this period.

-

-

Sample Collection and Preparation:

-

Allow the vial to stand undisturbed at the set temperature for at least 24 hours to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean, pre-weighed vial to remove any undissolved microcrystals.

-

-

Quantification:

-

Gravimetric Method:

-

Weigh the vial containing the filtered saturated solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of bathophenanthroline.

-

Once the solvent is completely removed, weigh the vial again to determine the mass of the dissolved bathophenanthroline.

-

Calculate the solubility in g/L or mg/mL.

-

-

Spectroscopic/Chromatographic Method:

-

Prepare a series of standard solutions of bathophenanthroline of known concentrations in the chosen solvent.

-

Generate a calibration curve by measuring the absorbance (UV-Vis) or peak area (HPLC) of the standard solutions.

-

Accurately dilute a known volume of the filtered saturated solution with the solvent to a concentration that falls within the range of the calibration curve.

-

Measure the absorbance or peak area of the diluted sample and use the calibration curve to determine the concentration of bathophenanthroline in the diluted sample.

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

-

-

Data Reporting:

-

Report the solubility as an average of at least three independent measurements, along with the standard deviation.

-

Clearly state the solvent, temperature, and analytical method used.

-

Logical Workflow and Visualization

The selection of an appropriate solvent for bathophenanthroline is dictated by the intended application. For instance, in the fabrication of OLEDs, the solvent must dissolve bathophenanthroline to the desired concentration for thin-film deposition and must not interfere with other layers in the device. In contrast, for an analytical procedure like the colorimetric determination of iron, the solvent must dissolve bathophenanthroline and its iron complex, and ideally be immiscible with the aqueous phase for extraction purposes.

The following diagram illustrates a logical workflow for selecting a suitable solvent for a given application.

Caption: A logical workflow for selecting a solvent for bathophenanthroline.

Conclusion

This technical guide has consolidated the available information on the solubility of bathophenanthroline in various organic solvents. While precise quantitative data remains limited for many common solvents, the provided qualitative and semi-quantitative information serves as a valuable starting point for researchers and professionals. The generalized experimental protocol for the shake-flask method offers a reliable framework for determining solubility in-house. The logical workflow for solvent selection, tailored to specific applications such as OLED fabrication and analytical chemistry, provides a systematic approach to choosing the most suitable solvent system, thereby optimizing experimental outcomes and manufacturing processes. Further research to generate a more comprehensive quantitative solubility database for this important compound is highly encouraged.

References

- 1. mpbio.com [mpbio.com]

- 2. mpbio.com [mpbio.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. lookchem.com [lookchem.com]

- 7. Bathophenanthroline | 1662-01-7 [chemicalbook.com]

- 8. 4,7-Diphenyl-1,10-phenanthroline, 99% | Fisher Scientific [fishersci.ca]

The Discovery and Application of Bathophenanthroline as a High-Affinity Chelating Agent: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bathophenanthroline (4,7-diphenyl-1,10-phenanthroline) has established itself as an indispensable chelating agent in analytical chemistry, renowned for its exceptional sensitivity and specificity for ferrous iron (Fe²⁺). Since its introduction in the mid-20th century, its application has expanded from water quality analysis to diverse fields including biochemistry and materials science. This technical guide provides an in-depth exploration of the history, discovery, and core applications of bathophenanthroline, complete with detailed experimental protocols, quantitative data, and logical diagrams to serve as a comprehensive resource for researchers and professionals.

A Legacy of Discovery: The History of Bathophenanthroline

The story of bathophenanthroline as a premier analytical reagent begins in the post-war era of burgeoning advancements in chemical analysis. Its introduction is credited to a team of esteemed analytical chemists: G. Frederick Smith, W. H. McCurdy, and Harvey Diehl. In a seminal 1952 paper published in The Analyst, they described the use of 4,7-diphenyl-1,10-phenanthroline for the colorimetric determination of iron in water supplies.[1][2] They bestowed upon it the common name "Bathophenanthroline."

G. Frederick Smith, a professor at the University of Illinois and founder of the G. Frederick Smith Chemical Company, was a pivotal figure in the development and commercialization of phenanthroline-based reagents.[3] The discovery of bathophenanthroline was driven by the need for a more sensitive reagent than its predecessor, 1,10-phenanthroline. The addition of the two phenyl groups at the 4 and 7 positions of the phenanthroline core significantly enhances the molar absorptivity of its iron(II) complex and, crucially, confers solubility in organic solvents. This property allows for solvent extraction, a technique that concentrates the analyte and removes it from interfering substances, thereby dramatically increasing the sensitivity of iron detection to levels as low as 0.002 parts per million.[4]

To address challenges with turbidity in purely aqueous solutions, a sulfonated, water-soluble derivative, bathophenanthroline disulfonic acid (BPS), was later developed, further expanding the utility of this class of chelators.[1]

The Chemistry of Chelation: Properties and Mechanism

Bathophenanthroline functions as a bidentate chelating ligand, meaning each molecule forms two coordinate bonds to a central metal ion. The nitrogen atoms in the phenanthroline ring system act as Lewis bases, donating their lone pair of electrons to the d-orbitals of a ferrous iron ion (Fe²⁺), a Lewis acid.

The steric arrangement of the nitrogen atoms is perfectly suited to form a stable, five-membered ring with the iron ion. Three bathophenanthroline molecules coordinate with a single Fe²⁺ ion in an octahedral geometry to form the intensely colored tris(4,7-diphenyl-1,10-phenanthroline)iron(II) complex, often abbreviated as [Fe(batho)₃]²⁺. This complex exhibits a characteristic magenta-red color, which is the basis for its use in spectrophotometry. The reaction is highly specific for the ferrous (Fe²⁺) state of iron.

Quantitative Data and Key Parameters

The efficacy of bathophenanthroline as a chelating agent is underpinned by its favorable physicochemical properties. A summary of these quantitative parameters is provided below for easy reference.

| Parameter | Value | Significance |

| Chemical Formula | C₂₄H₁₆N₂ | - |

| Molar Mass | 332.41 g/mol | For preparation of standard solutions. |

| Complex Stoichiometry | 1:3 (Fe²⁺ : Bathophenanthroline) | Defines the molar relationship for quantitative analysis. |

| λₘₐₓ (Wavelength of Max. Absorbance) | 533 nm | Optimal wavelength for spectrophotometric measurement. |

| Molar Absorptivity (ε) | ~22,400 L mol⁻¹ cm⁻¹ | Indicates high sensitivity of the method. |

| Optimal pH for Complexation | 4.0 - 4.5 | Critical for maximizing color development and minimizing interferences. |

| Stability Constant (log K) of [Fe(phen)₃]²⁺ | 21.3 | Value for the parent complex (ferroin) indicates exceptionally high stability. The bathophenanthroline complex is of a similar high magnitude. |

Experimental Protocols

The following sections provide detailed methodologies for the preparation of reagents and the spectrophotometric determination of iron using bathophenanthroline.

Reagent Preparation

-

Standard Iron Stock Solution (e.g., 100 mg/L Fe): Accurately weigh 0.7022 g of ferrous ammonium sulfate hexahydrate [Fe(NH₄)₂(SO₄)₂·6H₂O]. Dissolve in approximately 500 mL of deionized water in a 1 L volumetric flask. Carefully add 2.5 mL of concentrated sulfuric acid. Dilute to the 1 L mark with deionized water and mix thoroughly. This solution is stable for several months.

-

Bathophenanthroline Solution (0.001 M): Dissolve 0.3324 g of bathophenanthroline in 1 L of ethanol. Gentle warming may be required to facilitate dissolution. Store in a tightly sealed container.

-

Hydroxylamine Hydrochloride Solution (10% w/v): Dissolve 10 g of hydroxylamine hydrochloride (NH₂OH·HCl) in 100 mL of deionized water. This solution should be prepared fresh weekly.

-

Sodium Acetate Buffer (1 M): Dissolve 136 g of sodium acetate trihydrate (CH₃COONa·3H₂O) in approximately 800 mL of deionized water. Adjust the pH to ~4.5 with acetic acid and dilute to 1 L.

Spectrophotometric Determination of Total Iron

This protocol is designed for the analysis of total iron in an aqueous sample. It includes a reduction step to convert all ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

References

Bathophenanthroline as a Ligand in Organometallic Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bathophenanthroline (4,7-diphenyl-1,10-phenanthroline), a derivative of 1,10-phenanthroline, is a versatile and highly significant ligand in the field of organometallic chemistry.[1][2] Its rigid, planar, and aromatic structure, combined with the presence of two nitrogen atoms available for chelation, allows it to form stable complexes with a wide array of transition metals.[2][3] The introduction of phenyl groups at the 4 and 7 positions enhances its steric bulk and modifies its electronic properties compared to the parent phenanthroline ligand, influencing the photophysical and catalytic behavior of its metal complexes. This technical guide provides a comprehensive overview of bathophenanthroline's role in organometallic chemistry, with a focus on its applications in catalysis and materials science, supported by quantitative data, detailed experimental protocols, and visual diagrams of key processes.

Core Properties of Bathophenanthroline

Bathophenanthroline is a white to faintly yellow crystalline powder with a molecular formula of C₂₄H₁₆N₂ and a molecular weight of 332.40 g/mol .[4][5] It is generally insoluble in water but soluble in various organic solvents.[2] Its key properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₄H₁₆N₂ | [4] |

| Molecular Weight | 332.40 g/mol | [4] |

| Melting Point | 218-220 °C | [6] |

| Appearance | White to faintly yellow crystalline powder | [6] |

| Solubility | Soluble in organic solvents, insoluble in water | [2][6] |

Applications in Organometallic Chemistry

The unique steric and electronic properties of bathophenanthroline make it a valuable ligand in various areas of organometallic chemistry, most notably in catalysis and the development of advanced materials such as Organic Light-Emitting Diodes (OLEDs).

Catalysis

Bathophenanthroline and its derivatives serve as effective ligands in a range of catalytic reactions, including cross-coupling and oxidation reactions. The steric hindrance provided by the phenyl groups can influence the selectivity of catalytic transformations, while the electronic properties of the ligand can modulate the reactivity of the metal center.

Copper-Catalyzed Reactions: Bathophenanthroline is a well-established ligand in copper-catalyzed reactions, such as the Ullmann condensation. The addition of 1,10-phenanthroline derivatives to copper catalysts has been shown to dramatically moderate the reaction conditions required for these condensations, allowing for cleaner and faster reactions at temperatures 50-100 °C lower than previously necessary.[7] This catalytic system is particularly effective for challenging bis(arylation) reactions.[7]

Palladium-Catalyzed Reactions: In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, phenanthroline-based ligands can be employed to enhance catalytic activity. While specific data for bathophenanthroline in this context is less common in the initial searches, the general utility of phenanthroline ligands in stabilizing the palladium catalyst and facilitating the catalytic cycle is well-documented.[2][8]

Photocatalysis: Ruthenium complexes bearing phenanthroline-based ligands are central to the development of photocatalytic organic reactions.[1] Bathophenanthroline and its derivatives can act as ancillary ligands, influencing the photophysical properties and the efficiency of the photocatalyst. For instance, Ru(II) complexes with phosphonate-substituted phenanthroline ligands have demonstrated remarkable turnover numbers (TON) as high as 1,000,000 in the oxidation of 4-methoxythioanisole.[1]

Table 1: Performance of Bathophenanthroline-based Catalysts in Selected Reactions

| Catalyst/Reaction | Substrate | Product | TON | TOF (s⁻¹) | Yield (%) | Reference(s) |

| [Ru(4,7-P(O)(OEt)₂-phen)(bpy)₂]²⁺ / Sulfide Oxidation | 4-Methoxythioanisole | 4-Methoxythioanisole sulfoxide | 1,000,000 | Not Reported | Quantitative | [1] |

| Copper/1,10-phenanthroline / Ullmann Condensation | Iodobenzene + Aniline | N-Phenylaniline | Not Reported | Not Reported | High | [7] |

Materials Science: Organic Light-Emitting Diodes (OLEDs)

Bathophenanthroline (BPhen) is extensively used in the fabrication of OLEDs, where it primarily functions as an electron transport layer (ETL) and/or a hole-blocking layer (HBL).[6][9] Its high electron mobility and wide energy gap make it an excellent candidate for these applications.[6] Doping BPhen with alkali metals like lithium or cesium can further enhance its electron-transporting properties.[6][9]

The performance of OLEDs is critically dependent on the energy levels of the materials used. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, as well as the triplet energy (Eₜ), of bathophenanthroline and its derivatives are crucial parameters that influence device efficiency and stability.

Table 2: Optoelectronic Properties and Device Performance of Selected Bathophenanthroline Derivatives in OLEDs

| Compound | HOMO (eV) | LUMO (eV) | Triplet Energy (Eₜ) (eV) | Max. Luminance (cd/m²) | Current Efficiency (cd/A) | External Quantum Efficiency (EQE) (%) |

| m-CZBP | - | - | 2.62 | 18,000 | 16.20 | Not Reported |

| CZBP | - | - | 2.41 | 1,149 | 0.15 | Not Reported |

| m-TPAP | - | - | 2.61 | 19,000 | 10.69 | Not Reported |

| BPABP | - | - | 2.44 | 7,000 | 1.34 | Not Reported |

Data for HOMO and LUMO levels were not explicitly found in the provided search results, but their localization was discussed.[10]

Experimental Protocols

Protocol 1: Synthesis of a Representative Copper(I)-Bathophenanthroline Complex

This protocol is a generalized procedure based on the synthesis of similar copper(I)-phosphine-diimine complexes.[6]

Objective: To synthesize a [Cu(bathophenanthroline)(PPh₃)₂]⁺ type complex.

Materials:

-

Copper(I) salt (e.g., [Cu(CH₃CN)₄]BF₄)

-

Bathophenanthroline

-

Triphenylphosphine (PPh₃)

-

Dichloromethane (CH₂Cl₂)

-

Diethyl ether

Procedure:

-

In a nitrogen-filled glovebox, dissolve 1 equivalent of the copper(I) salt in dry, degassed dichloromethane.

-

In a separate flask, dissolve 1 equivalent of bathophenanthroline in dry, degassed dichloromethane.

-

In a third flask, dissolve 2 equivalents of triphenylphosphine in dry, degassed dichloromethane.

-

Slowly add the bathophenanthroline solution to the copper(I) salt solution with stirring.

-

To the resulting solution, slowly add the triphenylphosphine solution.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Reduce the volume of the solvent under vacuum.

-

Add diethyl ether to precipitate the product.

-

Filter the resulting solid, wash with diethyl ether, and dry under vacuum.

-

Characterize the product using appropriate techniques (e.g., NMR, IR spectroscopy, elemental analysis).

Protocol 2: Quantitative Analysis of Iron using Bathophenanthroline

This protocol is based on the well-established spectrophotometric method for iron determination.[11][12][13]

Objective: To determine the concentration of iron in a sample using a UV-Vis spectrophotometer.

Materials:

-

Standard iron solution (e.g., ferrous ammonium sulfate)

-

Hydroxylamine hydrochloride solution (to reduce Fe³⁺ to Fe²⁺)

-

Bathophenanthroline solution in ethanol/water

-

Sodium acetate buffer solution (to maintain pH)

-

Sample containing an unknown concentration of iron

-

Volumetric flasks and pipettes

-

UV-Vis Spectrophotometer

Procedure:

-

Preparation of Standard Solutions: Prepare a series of standard iron solutions of known concentrations by diluting the stock standard iron solution.

-

Preparation of Sample Solution: Dissolve a known amount of the iron-containing sample in an appropriate solvent. If necessary, use acid to dissolve the sample and boil to ensure complete dissolution.[13]

-

Color Development:

-

To a series of volumetric flasks, add a known volume of each standard solution and the unknown sample solution.

-

To each flask, add the hydroxylamine hydrochloride solution to reduce any Fe³⁺ to Fe²⁺.

-

Add the sodium acetate buffer to adjust the pH to the optimal range for complex formation (typically around 3-4).[13]

-

Add the bathophenanthroline solution to each flask. A red-orange color will develop due to the formation of the [Fe(bathophenanthroline)₃]²⁺ complex.

-

Dilute to the mark with deionized water and mix well.

-

-

Spectrophotometric Measurement:

-

Determine the wavelength of maximum absorbance (λ_max) of the iron-bathophenanthroline complex (typically around 535 nm).

-

Measure the absorbance of each standard solution and the unknown sample solution at λ_max.

-

-

Data Analysis:

-

Plot a calibration curve of absorbance versus the concentration of the standard solutions.

-

Determine the concentration of iron in the unknown sample by interpolating its absorbance on the calibration curve.

-

Visualizations